molecular formula C12H18FN3 B1408018 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1707358-01-7

1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1408018
CAS No.: 1707358-01-7
M. Wt: 223.29 g/mol
InChI Key: BXNLUNXLTQTNPT-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the use of selective fluorinating agents such as Selectfluor® .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents like Selectfluor® or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

Uniqueness

1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both a fluorinated pyridine ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine (CAS: 1707358-01-7) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, antioxidant properties, and potential implications in treating various diseases.

  • Molecular Formula : C₁₂H₁₈FN₃
  • Molecular Weight : 223.30 g/mol
  • Structural Features : The compound features a piperidine ring substituted with a fluoropyridine moiety, which is crucial for its biological interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory effects of various fluorinated piperidine derivatives, including this compound. Notably:

  • α-Glucosidase Inhibition : This compound exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition was found to be competitive, indicating that the compound effectively competes with the substrate for the active site of the enzyme .
  • Cholinesterase Inhibition : The compound also demonstrated mixed-type inhibition against acetylcholinesterase (AChE), which is vital for neurotransmission. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays. The compound showed notable free radical scavenging activity, which could contribute to its protective effects against oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of the fluoropyridine substituent significantly enhances the biological activity of the piperidine core. Variations in substitution patterns on the piperidine ring were also explored to optimize enzyme inhibition and antioxidant effects .

Case Studies and Research Findings

StudyFindings
In vitro study on enzyme inhibitionShowed that this compound has competitive inhibition against α-glucosidase and mixed-type inhibition against AChE .
Antioxidant assaysDemonstrated significant free radical scavenging activity, indicating potential protective effects against oxidative stress .
Kinetic studiesRevealed detailed mechanisms of inhibition for both α-glucosidase and AChE, providing insights into how structural modifications can enhance efficacy .

Properties

IUPAC Name

1-(4-fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLUNXLTQTNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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